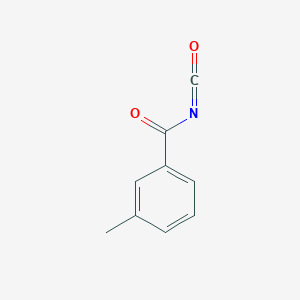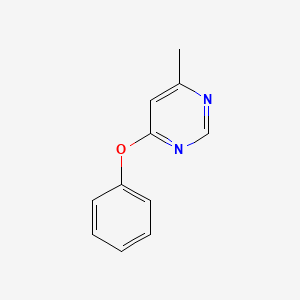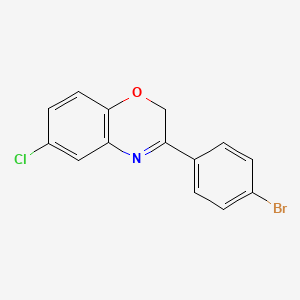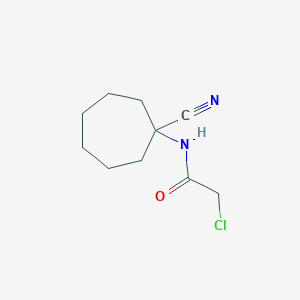
1-苯甲酰-1H-吲哚-3-腈
描述
1-Benzoyl-1H-indole-3-carbonitrile is a chemical compound with the molecular formula C16H10N2O . It is a derivative of indole, a heterocyclic compound that is widely used in the synthesis of various biologically active structures .
Synthesis Analysis
Indole derivatives, including 1-Benzoyl-1H-indole-3-carbonitrile, are typically synthesized through multicomponent reactions (MCRs). These reactions involve the combination of more than two starting materials to produce a single product . The carbonyl groups in these compounds can undergo C–C and C–N coupling reactions and reductions .Molecular Structure Analysis
The molecular structure of 1-Benzoyl-1H-indole-3-carbonitrile consists of a benzoyl group attached to an indole ring, which itself contains a carbonitrile group . Indole is a benzopyrrole, meaning it contains a benzenoid nucleus and has 10 π-electrons, making it aromatic in nature .Chemical Reactions Analysis
Indole derivatives are known for their versatility in chemical reactions. They are essential and efficient chemical precursors for generating biologically active structures . They can participate in a variety of reactions, including C–C and C–N coupling reactions and reductions .科学研究应用
区域选择性合成
李等人(2017 年)的一项研究提出了一种区域选择性合成方法,通过 Rh(iii) 催化的 2-芳基吲哚与 α-重氮羰基化合物环化,可得到多种取代的苯并[a]咔唑。该方法因其良好的官能团耐受性、优异的区域选择性和高原子经济性而脱颖而出,为苯并[a]咔唑衍生物提供了新颖的合成途径 (Li, Zhang, Zhang, & Fan, 2017)。
亲核反应性
Lakhdar 等人(2006 年)研究了各种吲哚与参考苯甲基阳离子的偶联动力学,提供了对吲哚衍生物亲核性的见解。这项研究有助于了解吲哚的反应性,可用于合成广泛的基于吲哚的化合物 (Lakhdar et al., 2006)。
晶体结构分析
Vimala 等人(2016 年)分析了苯甲酰取代的吲哚衍生物的晶体结构,揭示了分子相互作用(如氢键和 π-π 相互作用)如何影响这些化合物在固态中的组装和性质 (Vimala, Raja, Perumal, & Subbiahpandi, 2016)。
电聚合
Roznyatovskiy 等人(2010 年)报道了一种简便的合成途径,用于合成聚环吡咯衍生物,该衍生物充当电聚合的单体,形成电致变色导电聚合物。这说明了吲哚衍生物在开发电致变色材料中的潜力 (Roznyatovskiy et al., 2010)。
高度官能化化合物的合成
Hrizi 等人(2021 年)描述了一种通过交叉偶联反应制备多取代吲哚-2-腈的方法,展示了吲哚衍生物在合成具有潜在生物活性的复杂有机分子中的多功能性 (Hrizi et al., 2021)。
位点选择性功能化
温和石(2021 年)专注于吲哚(特别是苯环)C-H 功能化的创新策略。这项研究突出了吲哚衍生物在有机合成中的重要性,提供了选择性修饰吲哚骨架的新方法 (Wen & Shi, 2021)。
未来方向
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are ideal precursors for the synthesis of active molecules and offer access to complex molecules through multicomponent reactions . Therefore, the future directions for 1-Benzoyl-1H-indole-3-carbonitrile could involve further exploration of its biological activities and potential therapeutic applications.
作用机制
Target of Action
It is known that indole derivatives, which include 1-benzoyl-1h-indole-3-carbonitrile, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
生化分析
Biochemical Properties
1-Benzoyl-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-Benzoyl-1H-indole-3-carbonitrile, have been shown to bind with high affinity to multiple receptors, such as protein kinases and G-protein-coupled receptors . These interactions can modulate signaling pathways and cellular responses, making them valuable in drug development and therapeutic interventions.
Cellular Effects
1-Benzoyl-1H-indole-3-carbonitrile exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can activate or inhibit specific signaling cascades, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, 1-Benzoyl-1H-indole-3-carbonitrile may affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of 1-Benzoyl-1H-indole-3-carbonitrile involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation . For instance, indole derivatives have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory responses. Additionally, 1-Benzoyl-1H-indole-3-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzoyl-1H-indole-3-carbonitrile may change over time due to its stability, degradation, and long-term impact on cellular function . Studies have shown that indole derivatives can undergo chemical degradation, leading to the formation of metabolites with different biological activities. The stability of 1-Benzoyl-1H-indole-3-carbonitrile in various experimental conditions is crucial for its effectiveness in research and therapeutic applications. Long-term exposure to this compound may result in sustained changes in cellular function, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-Benzoyl-1H-indole-3-carbonitrile vary with different dosages in animal models. At lower doses, it may exhibit therapeutic benefits, such as anti-inflammatory or anticancer effects . At higher doses, it may cause toxic or adverse effects, including organ damage or systemic toxicity. Studies on dosage effects are essential to determine the optimal therapeutic window and to avoid potential side effects in clinical applications.
Metabolic Pathways
1-Benzoyl-1H-indole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The metabolism of indole derivatives often involves oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s efficacy, toxicity, and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 1-Benzoyl-1H-indole-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization, accumulation, and bioavailability. Understanding the transport mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
1-Benzoyl-1H-indole-3-carbonitrile’s subcellular localization can affect its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
1-benzoylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c17-10-13-11-18(15-9-5-4-8-14(13)15)16(19)12-6-2-1-3-7-12/h1-9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCBIRFUTIXTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522100 | |
| Record name | 1-Benzoyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90539-80-3 | |
| Record name | 1-Benzoyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide](/img/structure/B1626500.png)
![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate](/img/structure/B1626501.png)






![2-Phenyl-octahydro-pyrrolo[3,4-C]pyrrole](/img/structure/B1626511.png)
